Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . It is a brominated ester derivative of benzoic acid, characterized by its solid physical form and a melting point of 63-65°C . This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Ester hydrolysis: 5-bromo-2-hydroxybenzoic acid and methoxyacetic acid.
Oxidation and reduction: Depending on the reagents, products can range from oxidized benzoic acids to reduced alcohol derivatives.
Scientific Research Applications
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a different substitution pattern on the benzene ring.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Methyl 5-bromo-2-(bromomethyl)benzoate: Another brominated ester with distinct chemical properties and uses.
Uniqueness
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted research applications where specific reactivity or binding characteristics are required .
Properties
IUPAC Name |
methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPHCMBOWORGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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